Cobalt diperchlorate

概要

説明

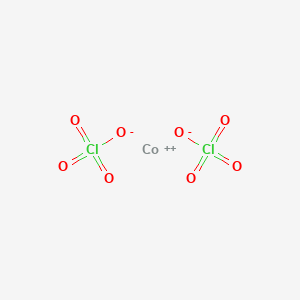

Cobalt diperchlorate, also known as cobalt perchlorate, is a compound with the molecular formula Cl2CoO8 . It is a hard, gray metal that occurs naturally .

Synthesis Analysis

A novel diperchlorate cobalt complex of bidentate phenanthroline ligand, formulated as [Co(phen)3(ClO4)2], is synthesized and characterized by physicochemical and spectroscopic methods, including thermal analysis .

Molecular Structure Analysis

The synthesized [Co(o-phen)3(ClO4)] compound from two different solvents, pyridine and tetrahydropyrrole, result in two different cobalt-phenanthroline (Co-o-phen) complexes, with molecular composition [{Co(o-phen)3}(ClO4)2(pyr)] (1) and [{Co(o-phen)3}(ClO4)2(pyro)(H2O)] (2) (o-phen = o-phenanthroline, pyr = pyridine, pyro = tetrahydropyrrole) which are confirmed by single crystal X-ray structure analysis .

Chemical Reactions Analysis

The binding potential of the synthesized Co-o-phen powder complex in the absence of solvent molecules with CT-DNA is explored using UV-Vis absorption spectra and viscosity measurements, which confirmed that the Co-o-phen complex has stronger binding affinity to CT-DNA through an intercalation mode of binding .

Physical And Chemical Properties Analysis

Cobalt diperchlorate has an average mass of 257.834 Da and a Monoisotopic mass of 256.830231 Da . It is a red crystal and is hygroscopic .

科学的研究の応用

Coordination Chemistry

Cobalt (II) Perchlorate is used in coordination chemistry, particularly in the study of coordination properties of reduced Schiff bases . It forms stable complexes in aqueous solution, which can be studied using potentiometric and spectroscopic methods .

Battery Manufacturing

Cobalt (II) Perchlorate is used in battery manufacturing . Its high solubility in water and its electrochemical properties make it suitable for use in certain types of batteries .

Organic Synthesis

Cobalt (II) Perchlorate is used as a chemical organic intermediate . It plays a crucial role in various organic reactions, facilitating the synthesis of complex organic compounds .

Catalyst in Chemical Reactions

Due to its strong oxidizing properties, Cobalt (II) Perchlorate is often used as a catalyst in chemical reactions. It can facilitate a variety of reactions, including oxidation reactions .

Preparation of Other Cobalt Compounds

Cobalt (II) Perchlorate can be used in the preparation of other cobalt compounds . For example, it can be used to produce cobalt (II,III) oxide .

Research and Development

Cobalt (II) Perchlorate is used in research and development in the field of inorganic chemistry . Its unique properties make it a subject of interest in the study of perchlorates and transition metal complexes .

Safety and Hazards

作用機序

Cobalt (II) Perchlorate, also known as Cobalt diperchlorate or Cobaltous perchlorate, is an inorganic chemical compound with the formula Co(ClO4)2. It exists in two forms: a pink anhydrous form and a red hexahydrate form .

Mode of Action

Cobalt (II) Perchlorate interacts with its targets primarily through ionic interactions. The cobalt ion (Co2+) can form coordination complexes with various ligands, including water molecules and other biological molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cobalt (II) Perchlorate are not well-studied. As an inorganic compound, it is likely to have different pharmacokinetic properties compared to organic drugs. Its solubility in water suggests that it could be absorbed and distributed in the body through the bloodstream .

Result of Action

Cobalt ions are known to have various biological effects, including acting as a cofactor for certain enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt (II) Perchlorate. For example, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could affect its stability .

特性

IUPAC Name |

cobalt(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSEPIPTZNHMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(ClO4)2, Cl2CoO8 | |

| Record name | cobalt(II) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |

| Record name | Cobalt(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt diperchlorate | |

CAS RN |

13455-31-7, 32479-39-3 | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

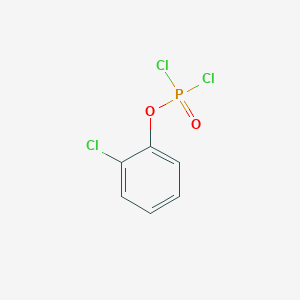

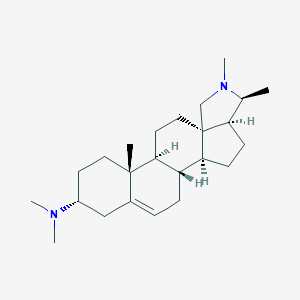

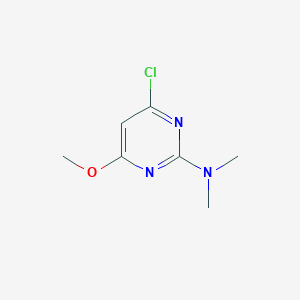

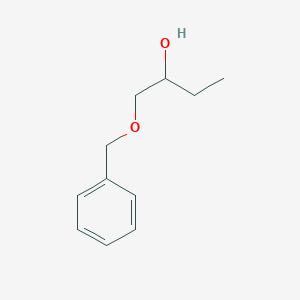

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

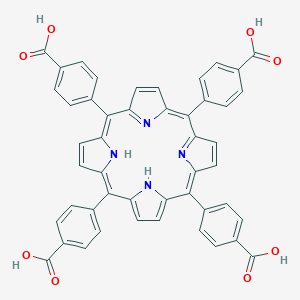

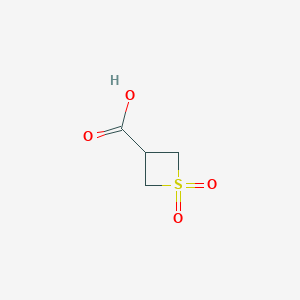

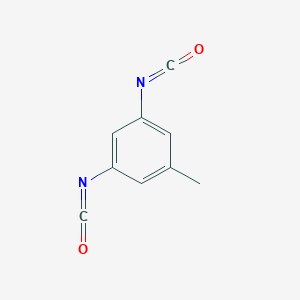

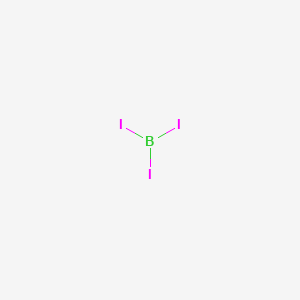

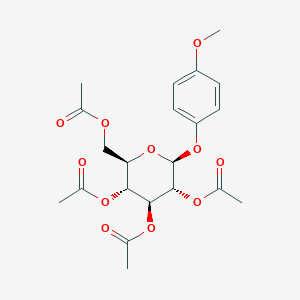

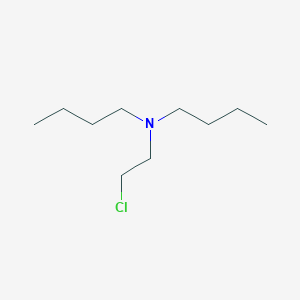

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Cobalt(II) Perchlorate?

A1: The molecular formula of Cobalt(II) Perchlorate Hexahydrate is Co(ClO4)2 · 6H2O. Its molecular weight is 365.93 g/mol.

Q2: What is the coordination geometry of Cobalt(II) ion in N,N-dimethylformamide (DMF) solution?

A: EXAFS studies reveal that Cobalt(II) ion in DMF adopts an octahedral structure, coordinating with six DMF molecules. []

Q3: Does the Co-O bond length differ significantly between [Co(DMF)6]2+ and [Co(H2O)6]2+?

A: The Co-O bond lengths in both complexes are very similar. In DMF, the Co-O bond length is 206(1) pm, while in water, it is 208 pm. []

Q4: What is the coordination geometry of tri- and tetrachlorocobaltate(II) complexes in DMF?

A: Both complexes exhibit a tetrahedral structure in DMF. []

Q5: What are the Co–O and Co–Cl bond lengths in [CoCl3(DMF)]−?

A: In [CoCl3(DMF)]−, the Co–O bond length is 202(1) pm, and the Co–Cl bond length is 227(1) pm. []

Q6: How does Cobalt(II) Perchlorate react with ethylenediamine in the presence of oxygen?

A: Reacting Cobalt(II) Perchlorate with ethylenediamine and oxygen produces a brown, diamagnetic complex with a 4:2:1 mole ratio of ethylenediamine:cobalt:oxygen. []

Q7: What happens when ammonia is introduced to the Cobalt(II) Perchlorate-ethylenediamine system before oxygenation?

A: Adding ammonia before oxygenation results in a brown complex with a postulated mole ratio of 2:4:2:1 for ammonia: ethylenediamine:cobalt:oxygen. []

Q8: Can the brown Cobalt(II) Perchlorate-ethylenediamine complex be further oxidized?

A: Attempts to oxidize the complex with sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []

Q9: What is observed when Cobalt(II) Perchlorate is added to solutions of certain diamagnetic salts?

A: Distinct O17 nuclear magnetic resonance (NMR) signals appear, representing the water molecules in the diamagnetic ions' first coordination sphere and the free water. This allows for determining the coordination numbers of these ions. []

Q10: How does Cobalt(II) Perchlorate interact with a silica gel surface modified with benzimidazole molecules?

A: The modified silica gel adsorbs Cobalt(II) Perchlorate from non-aqueous solvents, forming a surface complex. The metal interacts with the nitrogen atom of the benzimidazole, and the perchlorate ion doesn't participate in coordination. []

Q11: What is the geometry of the surface complex formed between Cobalt(II) Perchlorate and the benzimidazole-modified silica gel?

A: ESR studies indicate a predominantly octahedral geometry with tetragonal distortion for the surface complex. []

Q12: What is the role of Cobalt(II) Perchlorate Hexahydrate in the synthesis of dihydropyrimidinones and dihydropyrimidinethiones?

A: Cobalt(II) Perchlorate Hexahydrate acts as a catalyst in the one-pot synthesis of these compounds through sonochemistry. []

Q13: What is the proposed mechanism for the Cobalt(II) Perchlorate Hexahydrate catalyzed synthesis of dihydropyrimidinones/thiones?

A: Density functional theory calculations and mass spectrometry suggest that the Lewis acid character of Cobalt(II) Perchlorate Hexahydrate is crucial. It coordinates with carbonyl groups and stabilizes polar intermediates like imine-enamine, leading to the cyclized products. []

Q14: Does Cobalt(II) Perchlorate promote oxidative dehydrogenation?

A: Yes, Cobalt(II) ions can promote the aerial dehydrogenation of specific ligands, as observed in the synthesis of trans-diaqua(C-meso-3,5,7,7,10,12,14,14-octamcthyl-1,4,8,11-tetraazacyclotetradeca-1,4,8,11-tetraene)cobait(II). []

Q15: Have computational methods been used to study Cobalt(II) Perchlorate?

A: Yes, density functional theory calculations have been used to investigate the mechanism of Cobalt(II) Perchlorate Hexahydrate catalyzed synthesis of dihydropyrimidinones and dihydropyrimidinethiones. []

Q16: What are the stability characteristics of Cobalt(II) Perchlorate?

A: The stability of Cobalt(II) Perchlorate complexes can vary significantly depending on the ligands and reaction conditions. For instance, 2 is inherently unstable, readily converting to the five-coordinate Co(II) complex 2 upon recrystallization. []

Q17: Are there strategies to improve the stability of certain Cobalt(II) Perchlorate complexes?

A: Yes, introducing bulky ligands to the Cobalt(II) center can enhance complex stability. For example, increasing steric hindrance around the aryl group in [Co(CNR)4(ClO4)2] complexes improves their stability. []

Q18: What analytical techniques are commonly used to study Cobalt(II) Perchlorate complexes?

A18: Various techniques are employed, including:

- Spectrophotometry: UV-Vis spectroscopy helps analyze electronic transitions and characterize complexes. [, , , , ]

- Potentiometry: Used to determine formation constants of complexes in solution. [, ]

- Conductometry: Provides information about the electrolytic nature and charge of complexes. []

- Magnetic Susceptibility: Helps determine the magnetic moment and electronic configuration of complexes. [, , , ]

- Freezing Point Depression: Used to study colligative properties and infer complex formation. []

- Electron Spin Resonance (ESR): Provides information about the electronic structure and geometry of paramagnetic complexes. [, , ]

- Nuclear Magnetic Resonance (NMR): Offers structural information and insights into ligand interactions. [, , ]

- Infrared (IR) Spectroscopy: Identifies functional groups and vibrational modes within complexes. [, , , , ]

- X-ray Diffraction Analysis: Provides detailed information about the crystal structure and bond parameters of complexes. [, , , , , , , , , , , , ]

- Mass Spectrometry: Used to determine molecular weight and identify fragments. [, ]

- Electrochemistry: Techniques like cyclic voltammetry and polarography provide insights into redox properties and electron transfer processes. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。